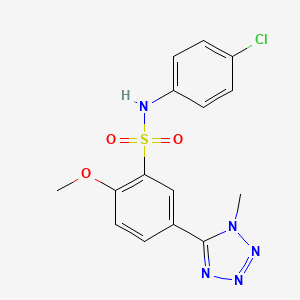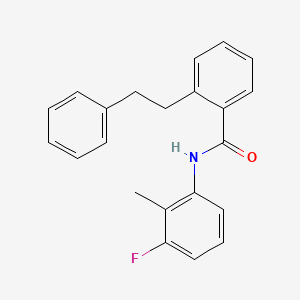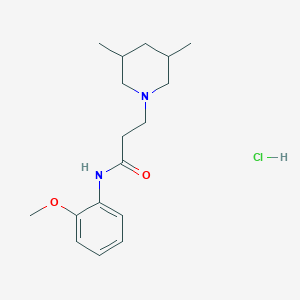
N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine, also known as TBPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine has been used in various scientific research studies to investigate the role of PKC in different cellular processes. For example, this compound has been used to study the role of PKC in cancer cell growth and differentiation. It has also been used to investigate the role of PKC in neuronal signaling and synaptic plasticity. In addition, this compound has been used to study the role of PKC in cardiovascular diseases, such as hypertension and heart failure.
Mechanism of Action
N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine is a selective inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in many cellular processes. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of downstream targets. This compound inhibits PKC by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and PKC isoform targeted. For example, this compound has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. It has also been shown to inhibit neuronal signaling and synaptic plasticity, which may have implications for the treatment of neurological disorders. In addition, this compound has been shown to have vasodilatory effects, which may have implications for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine is its selectivity for PKC, which allows for the specific inhibition of PKC isoforms without affecting other kinases. This selectivity makes this compound a valuable tool for studying the role of PKC in different cellular processes. However, one of the limitations of this compound is its relatively low potency compared to other PKC inhibitors. This may limit its use in certain experiments where high potency is required.
Future Directions
There are many future directions for the study of N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine and its potential applications in scientific research. One area of future research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of future research is the investigation of the role of PKC in different cellular processes using this compound as a tool. Finally, the potential therapeutic applications of this compound in the treatment of cancer, neurological disorders, and cardiovascular diseases should be further explored.
Synthesis Methods
N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine can be synthesized using a multi-step procedure that involves the reaction of tert-butylamine with 2-tert-butylphenol, followed by the reaction of the resulting product with 3-chloropropylamine. The final product is then purified using column chromatography to obtain pure this compound. This synthesis method has been extensively optimized and can be easily scaled up for large-scale production.
properties
IUPAC Name |
N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)14-10-7-8-11-15(14)19-13-9-12-18-17(4,5)6/h7-8,10-11,18H,9,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLHGPGDZFSGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-phenylpropyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101320.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6101321.png)
![2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6101326.png)

![4-[2-(allyloxy)phenyl]-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101331.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6101337.png)



![7-(2,2-dimethylpropyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101376.png)
![1-[2-methoxy-6-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6101378.png)
![2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6101386.png)
![3-[1-(1H-benzimidazol-1-ylacetyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6101407.png)
![5-[(3-cyano-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B6101414.png)